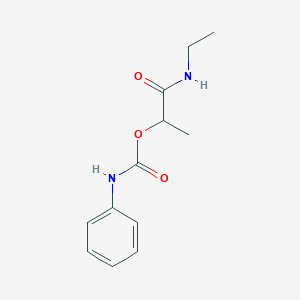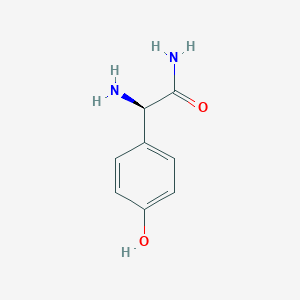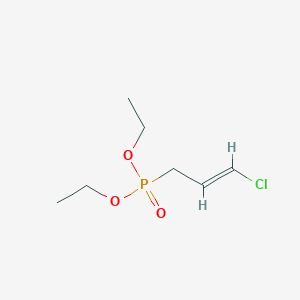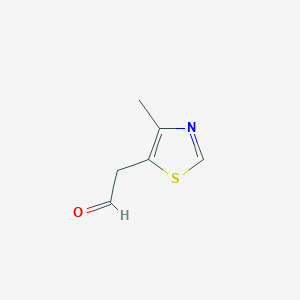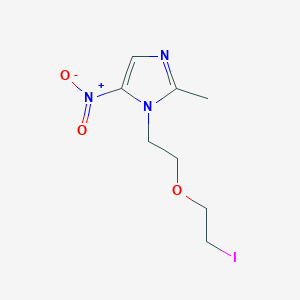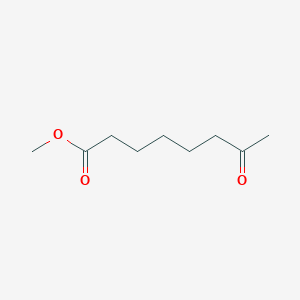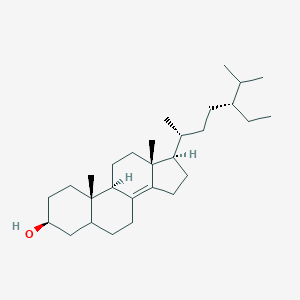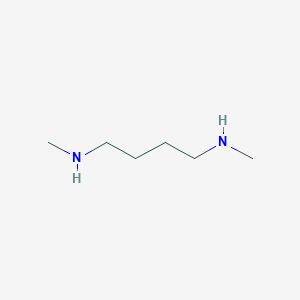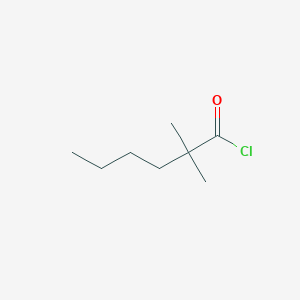
2,2-Dimethylhexanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylhexanoyl chloride is an organic compound that belongs to the class of acyl chlorides. It is commonly used in chemical synthesis as a reagent and intermediate for the production of various chemicals. This compound has gained significant attention in scientific research due to its unique properties and potential applications in different fields.
作用機序
The mechanism of action of 2,2-Dimethylhexanoyl chloride involves its reaction with different nucleophiles, such as amines, alcohols, and thiols. This reaction leads to the formation of various products that have different properties and applications. The acyl chloride group of 2,2-Dimethylhexanoyl chloride is highly reactive and can undergo substitution reactions with different nucleophiles.
生化学的および生理学的効果
The biochemical and physiological effects of 2,2-Dimethylhexanoyl chloride have not been extensively studied. However, it is known that this compound can cause irritation and damage to the skin and eyes if not handled properly. It is also toxic if ingested or inhaled and can cause respiratory and gastrointestinal problems.
実験室実験の利点と制限
The advantages of using 2,2-Dimethylhexanoyl chloride in lab experiments include its high reactivity, which allows for the synthesis of various products. It is also readily available and relatively inexpensive compared to other reagents. However, the limitations of using this compound include its toxicity and potential hazards if not handled properly. It also requires careful handling and storage to prevent degradation and contamination.
将来の方向性
There are several future directions for research on 2,2-Dimethylhexanoyl chloride. One potential area of study is the development of new synthetic routes and methods for the preparation of this compound. Another area of research is the investigation of its potential applications in different fields, such as the synthesis of new pharmaceuticals and agrochemicals. Additionally, more studies are needed to understand the biochemical and physiological effects of this compound and its potential toxicity.
合成法
The synthesis of 2,2-Dimethylhexanoyl chloride involves the reaction of 2,2-Dimethylhexanoic acid with thionyl chloride. This reaction is carried out under controlled conditions to obtain a high yield of the product. The reaction mechanism involves the conversion of the carboxylic acid group of 2,2-Dimethylhexanoic acid into a reactive acyl chloride group.
科学的研究の応用
2,2-Dimethylhexanoyl chloride has been extensively studied in scientific research due to its potential applications in various fields. It is commonly used as a reagent and intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This compound has also been used in the preparation of chiral auxiliaries, which are important in asymmetric synthesis.
特性
CAS番号 |
17701-31-4 |
|---|---|
製品名 |
2,2-Dimethylhexanoyl chloride |
分子式 |
C8H15ClO |
分子量 |
162.66 g/mol |
IUPAC名 |
2,2-dimethylhexanoyl chloride |
InChI |
InChI=1S/C8H15ClO/c1-4-5-6-8(2,3)7(9)10/h4-6H2,1-3H3 |
InChIキー |
LXRVHVZBSDSSNG-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(C)C(=O)Cl |
正規SMILES |
CCCCC(C)(C)C(=O)Cl |
同義語 |
2,2-Dimethylhexanoyl chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



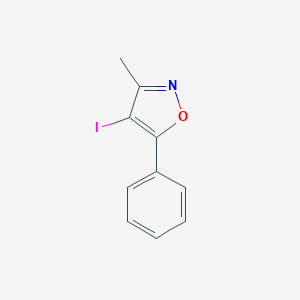
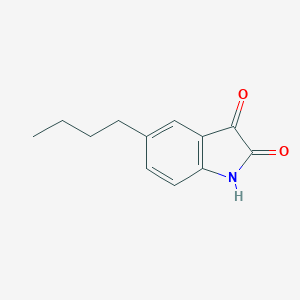
![Benzo[a]pyrene-d12](/img/structure/B107138.png)

